4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one
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Overview
Description
4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one is a complex organic compound that features a unique azetidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,3-dichlorobenzoyl chloride with 3,4-dimethoxyphenethylamine to form an intermediate amide. This intermediate is then cyclized using a base such as sodium hydride to form the azetidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidinones.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4(3H)-quinazolinone
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride
Uniqueness
4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one is unique due to its specific azetidinone ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H23Cl2NO4 |
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Molecular Weight |
472.4 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one |
InChI |
InChI=1S/C25H23Cl2NO4/c1-30-20-12-11-16(15-21(20)31-2)13-14-28-23(18-9-6-10-19(26)22(18)27)24(25(28)29)32-17-7-4-3-5-8-17/h3-12,15,23-24H,13-14H2,1-2H3 |
InChI Key |
GUSOWVOBVURMTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(C2=O)OC3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl)OC |
Origin of Product |
United States |
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